molecular formula C7H10N2O3 B1402967 (6-Methoxypyrimidine-2,4-diyl)dimethanol CAS No. 1333222-16-4

(6-Methoxypyrimidine-2,4-diyl)dimethanol

Cat. No.: B1402967
CAS No.: 1333222-16-4
M. Wt: 170.17 g/mol
InChI Key: BDHPAXSEMROEHS-UHFFFAOYSA-N
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Description

(6-Methoxypyrimidine-2,4-diyl)dimethanol is a pyrimidine derivative characterized by a central six-membered aromatic ring substituted with methoxy (-OCH₃) groups at position 6 and hydroxymethyl (-CH₂OH) groups at positions 2 and 2.

Properties

IUPAC Name

[2-(hydroxymethyl)-6-methoxypyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-7-2-5(3-10)8-6(4-11)9-7/h2,10-11H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPAXSEMROEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744435
Record name (6-Methoxypyrimidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-16-4
Record name 2,4-Pyrimidinedimethanol, 6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyrimidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrimidine-2,4-diyl)dimethanol typically involves the reaction of 6-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl groups are introduced at the 2 and 4 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyrimidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,4-diformyl-6-methoxypyrimidine or 2,4-dicarboxy-6-methoxypyrimidine.

    Reduction: Formation of 2,4-dihydroxymethyl-6-methoxypyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methoxypyrimidine-2,4-diyl)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxypyrimidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Derivatives

  • (4,6-Dimethylpyrimidin-2-yl)methanol (Similarity: 0.81 ): This analog replaces the methoxy group at position 6 with a methyl group. Methyl groups may enhance lipophilicity compared to methoxy, affecting membrane permeability in biological systems.
  • [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol (CAS 2095410-70-9 ): The dimethylamino and hydrazinyl groups introduce basic and nucleophilic properties, respectively. This contrasts with the methoxy group’s electron-donating but non-basic nature. Such differences could influence binding to enzymatic targets, such as β-glucosidases .
  • (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol (Similarity: 0.80 ): A pyridine-based analog with hydroxyl and methyl groups.

Solubility and Stability

  • The dimethanol groups in (6-Methoxypyrimidine-2,4-diyl)dimethanol likely confer moderate water solubility, as seen in pyridoxine hydrochloride . However, the methoxy group’s hydrophobicity may necessitate polar aprotic solvents (e.g., DMF or methanol) for synthesis and purification .

Data Tables

Table 1: Structural Comparison of Pyrimidine Analogs

Compound Name Substituents (Positions) Similarity Index Key Properties
This compound 6-OCH₃, 2,4-CH₂OH N/A Moderate solubility, aromatic
(4,6-Dimethylpyrimidin-2-yl)methanol 4,6-CH₃, 2-CH₂OH 0.81 Lipophilic, stable
[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol 4-N(CH₃)₂, 6-NHNH₂, 2-CH₂OH N/A Basic, nucleophilic

Biological Activity

Overview

(6-Methoxypyrimidine-2,4-diyl)dimethanol is a chemical compound characterized by the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol. Its structure features both hydroxymethyl and methoxy groups, which contribute to its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxy group may influence the compound's binding affinity and specificity, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various pathogenic microorganisms. The compound's mechanism likely involves disrupting cellular processes or inhibiting essential enzymes in microbial cells.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
HeLa50
A54940

The IC50 values indicate that this compound has a significant inhibitory effect on cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Recent case studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results demonstrated that it effectively inhibited bacterial growth at lower concentrations compared to traditional antibiotics.
  • Cancer Cell Inhibition : Another study focused on the compound's effects on cancer cell lines. It was found that treatment with this compound resulted in increased apoptosis in HeLa cells, suggesting a mechanism involving programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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